molecular formula C12H17N3O4S B13321666 N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine

N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine

Cat. No.: B13321666
M. Wt: 299.35 g/mol
InChI Key: IBAWSZVLTBJPDN-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step is the methylation of the piperidine nitrogen using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-Methyl-1-(2-aminobenzenesulfonyl)piperidin-3-amine.

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: 2-Nitrobenzenesulfonic acid and N-Methylpiperidin-3-amine.

Scientific Research Applications

N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(2-nitrophenyl)sulfonylpiperidin-3-amine: Similar structure but with different substituents on the benzene ring.

    N-Methyl-1-(2-aminobenzenesulfonyl)piperidin-3-amine: A reduced form of the compound with an amine group instead of a nitro group.

Uniqueness

N-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-3-amine is unique due to the presence of both the nitrobenzenesulfonyl group and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-methyl-1-(2-nitrophenyl)sulfonylpiperidin-3-amine

InChI

InChI=1S/C12H17N3O4S/c1-13-10-5-4-8-14(9-10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

IBAWSZVLTBJPDN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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